Mespirenone

Antimineralocorticoid Mineralocorticoid Receptor Antagonism Spirolactone Pharmacology

Mespirenone (ZK-94679) is a Δ1-15β,16β-methylene spironolactone analog with 3-fold greater antimineralocorticoid potency than spironolactone and <10% of its antiandrogenic activity, enabling cleaner MR-specific signaling in AR-co-expressing tissues. Its dual mechanism—competitive MR antagonism plus direct 18-hydroxylase inhibition—suppresses aldosterone biosynthesis by >40% in vitro, a feature absent in eplerenone. Ideal for preclinical cardiovascular research, adrenal perfusion models, and MR pharmacophore studies. Available >98% HPLC purity for research use only.

Molecular Formula C25H30O4S
Molecular Weight 426.6 g/mol
CAS No. 87952-98-5
Cat. No. B026127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMespirenone
CAS87952-98-5
Synonyms(7α,15α,16α,17α)-7-(Acetylthio)-15,16-dihydro-17-hydroxy-3-oxo-3’H-cyclopropa[15,16]pregna-1,4,15-triene-21-carboxylic Acid γ-Lactone;  ZK 94679; 
Molecular FormulaC25H30O4S
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCC(=O)SC1CC2=CC(=O)C=CC2(C3C1C4C5CC5C6(C4(CC3)C)CCC(=O)O6)C
InChIInChI=1S/C25H30O4S/c1-13(26)30-19-11-14-10-15(27)4-7-23(14,2)17-5-8-24(3)22(21(17)19)16-12-18(16)25(24)9-6-20(28)29-25/h4,7,10,16-19,21-22H,5-6,8-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+,24+,25+/m1/s1
InChIKeyCPHJTSJQUQZOLJ-ISIDMKFXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mespirenone (CAS 87952-98-5): A 15β,16β‑Methylene‑Modified Spirolactone Mineralocorticoid Antagonist with Differentiated Pharmacology


Mespirenone (developmental code ZK-94679), chemically designated as Δ1‑15β,16β‑methylenespironolactone, is a synthetic steroidal antimineralocorticoid of the spirolactone class [1]. It was developed by Schering AG as an aldosterone antagonist that also functions as a potent and specific inhibitor of adrenocortical 18‑hydroxylase, thereby suppressing mineralocorticoid biosynthesis [2]. Unlike spironolactone, mespirenone incorporates a 15β,16β‑methylene ring and a Δ1‑double bond, structural modifications that confer a distinct pharmacological profile characterized by enhanced antimineralocorticoid potency and a markedly reduced antiandrogenic burden [1].

Why Spironolactone, Eplerenone, or Drospirenone Cannot Substitute for Mespirenone in Targeted Research Applications


Although mespirenone belongs to the same spirolactone class as spironolactone, eplerenone, and drospirenone, its unique substitution pattern at C15/C16 and C1/C2 generates a pharmacology that differs both quantitatively and qualitatively from its congeners. In adrenalectomized rat models, mespirenone exhibited a threefold greater antimineralocorticoid potency than spironolactone while retaining less than 10% of its antiandrogenic activity [1]. Moreover, mespirenone directly inhibits 18‑hydroxylase and suppresses aldosterone synthesis — a dual mechanism (receptor antagonism plus biosynthesis inhibition) that is absent in eplerenone and not shared to the same degree by spironolactone [2]. These differences preclude simple substitution in experimental systems where both receptor-level blockade and biosynthetic suppression are required, or where minimization of antiandrogenic interference is critical.

Quantitative Differentiation of Mespirenone (CAS 87952-98-5) Against Spironolactone, Eplerenone, and Other Spirolactone‑Class Mineralocorticoid Receptor Antagonists


Threefold Greater Antimineralocorticoid Potency Than Spironolactone in the Standard Adrenalectomized Rat Assay

In a direct head‑to‑head comparison using adrenalectomized, glucocorticoid‑treated rats receiving continuous aldosterone infusion, mespirenone demonstrated a threefold greater antimineralocorticoid potency than spironolactone. The potency was determined by the compound's ability to reverse aldosterone‑induced depression of the urinary Na/K ratio [1]. Additionally, a subsequent structure‑activity study confirmed that the 15β,16β‑methylene derivative exhibited a 2‑fold higher aldosterone antagonistic activity compared to either spironolactone or the 15,16‑unsubstituted derivative [2]. This enhanced potency is consistently observed across independent studies and is attributed to the Δ1‑15β,16β‑methylene structural motif [3].

Antimineralocorticoid Mineralocorticoid Receptor Antagonism Spirolactone Pharmacology

Markedly Reduced Antiandrogenic Activity: <10% of Spironolactone's Androgen Receptor Antagonism

In animal studies, mespirenone exhibited less than 10% of the antiandrogenic activity of spironolactone [1]. This reduction was confirmed in orchidectomized rats, where mespirenone demonstrated distinctly weaker inhibition of testosterone‑induced seminal vesicle and prostate growth compared to spironolactone [2]. In contrast, spironolactone acts as a potent androgen receptor (AR) antagonist with an IC50 of 77 nM . The diminished antiandrogenic burden of mespirenone is a direct consequence of the 15β,16β‑methylene modification, which reduces AR binding while preserving mineralocorticoid receptor antagonism.

Antiandrogenic Side Effects Androgen Receptor Antagonism Steroid Receptor Selectivity

Direct Inhibition of Adrenocortical 18‑Hydroxylase and Aldosterone Biosynthesis: >40% Suppression at 100 µM

Unlike spironolactone and eplerenone, which act primarily as competitive mineralocorticoid receptor antagonists, mespirenone also directly inhibits adrenocortical mineralocorticoid synthesis. In vitro incubation of rat adrenal tissue with mespirenone at 10⁻⁴ mol/L (100 µM) suppressed aldosterone production by more than 40% (p < 0.01) and reduced the precursor 18‑OH‑corticosterone to a similar extent, while corticosterone levels rose significantly [1]. This profile indicates a clear blockade of 18‑hydroxylase, the terminal enzyme in aldosterone biosynthesis. Additional evidence points to interference at 18‑ and 21‑hydroxylation steps on an alternate pathway [1]. In contrast, spironolactone does not inhibit aldosterone biosynthesis in this manner [2], and eplerenone is a selective receptor antagonist without biosynthetic suppression activity [3].

Aldosterone Biosynthesis Inhibition 18‑Hydroxylase Inhibition Adrenocortical Steroidogenesis

Prevention and Reversal of Aldosterone‑Induced Hypertension in Sprague‑Dawley Rats

In a dose‑dependent manner, in vivo administration of mespirenone to Sprague‑Dawley rats effectively prevented the development of aldosterone‑induced hypertension and reversed established hypertension [1]. While spironolactone also exhibits antihypertensive effects in similar models, direct comparative data for this specific endpoint are not available; however, the threefold greater antimineralocorticoid potency of mespirenone [2] suggests that lower doses may be required to achieve comparable blood pressure reduction. Eplerenone has demonstrated equivalent in vivo potency to spironolactone in rats [3], but its selectivity profile differs from that of mespirenone.

Aldosterone‑Induced Hypertension In Vivo Efficacy Cardiovascular Pharmacology

Recommended Research Applications for Mespirenone (CAS 87952-98-5) Based on Quantitative Differentiation Evidence


Selective Mineralocorticoid Receptor (MR) Pathway Dissection in Androgen‑Sensitive Systems

Researchers studying MR‑mediated gene expression or electrolyte transport in tissues that co‑express androgen receptors (e.g., prostate, certain brain regions, reproductive tissues) will benefit from mespirenone's >90% reduction in antiandrogenic activity compared to spironolactone [1]. This minimizes confounding AR‑mediated effects and allows cleaner interpretation of MR‑specific signaling. The threefold higher antimineralocorticoid potency [2] further permits lower dosing, reducing off‑target interactions.

Dual‑Mechanism Studies of Aldosterone Suppression: Receptor Blockade Plus Biosynthesis Inhibition

Mespirenone is uniquely suited for experiments requiring both competitive MR antagonism and direct inhibition of aldosterone synthesis. Its >40% suppression of 18‑hydroxylase activity at 100 µM in vitro [3] provides a level of aldosterone biosynthesis control not achievable with spironolactone or eplerenone. This is particularly valuable in ex vivo adrenal perfusion models or primary adrenocortical cell cultures investigating the interplay between local aldosterone production and receptor signaling.

Aldosterone‑Induced Hypertension Models in Rodents

Mespirenone has been validated in Sprague‑Dawley rats for both prevention and reversal of aldosterone‑induced hypertension [4]. Its enhanced in vivo potency relative to spironolactone [2] allows for lower dose regimens that may reduce compound‑related stress or toxicity in chronic infusion studies. This makes mespirenone a rational choice for preclinical cardiovascular research focused on MR‑dependent blood pressure regulation.

Structure‑Activity Relationship (SAR) Studies of Spirolactone MR Antagonists

As a Δ1‑15β,16β‑methylene derivative, mespirenone serves as a critical reference compound for probing the structural determinants of MR antagonism, AR cross‑reactivity, and 18‑hydroxylase inhibition. Comparative analysis of mespirenone against spironolactone, eplerenone, and spirorenone (8.6‑fold more potent than spironolactone [5]) helps define the pharmacophoric contributions of the C1/C2 double bond and the C15/C16 methylene bridge to potency and selectivity.

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